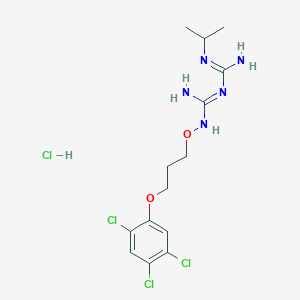

N-(3(2,4,5-Trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride

Descripción

Butixocort propionato, también conocido como tixocortol 17-butirat,21-propionato, es un corticosteroide glucocorticoide sintético. Inicialmente fue desarrollado por Pfizer Inc. y es conocido por sus potentes propiedades antiinflamatorias. Este compuesto es un corticosteroide de acción local con efectos sistémicos mínimos, lo que lo hace adecuado para tratar afecciones como el asma, la rinitis alérgica y otras enfermedades inflamatorias .

Propiedades

Número CAS |

150374-62-2 |

|---|---|

Fórmula molecular |

C14H21Cl4N5O2 |

Peso molecular |

433.2 g/mol |

Nombre IUPAC |

(1E)-1-[amino-[3-(2,4,5-trichlorophenoxy)propoxyamino]methylidene]-2-propan-2-ylguanidine;hydrochloride |

InChI |

InChI=1S/C14H20Cl3N5O2.ClH/c1-8(2)20-13(18)21-14(19)22-24-5-3-4-23-12-7-10(16)9(15)6-11(12)17;/h6-8H,3-5H2,1-2H3,(H5,18,19,20,21,22);1H |

Clave InChI |

GQODDWZUHQLGEY-UHFFFAOYSA-N |

SMILES |

CC(C)N=C(N)N=C(N)NOCCCOC1=CC(=C(C=C1Cl)Cl)Cl.Cl |

SMILES isomérico |

CC(C)N=C(N)/N=C(\N)/NOCCCOC1=CC(=C(C=C1Cl)Cl)Cl.Cl |

SMILES canónico |

CC(C)N=C(N)N=C(N)NOCCCOC1=CC(=C(C=C1Cl)Cl)Cl.Cl |

Sinónimos |

N-(3(2,4,5-trichlorophenoxy)propyloxy)-N'-(1-methylethyl)imidocarbonimidicdiamide hydrochloride PS 15 PS-15 WR 250417 WR-250417 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de butixocort propionato implica la esterificación del tixocortol con ácido propiónico. La reacción normalmente requiere un catalizador como el ácido sulfúrico y se lleva a cabo bajo condiciones de reflujo. El producto luego se purifica mediante recristalización o cromatografía para obtener el compuesto deseado .

Métodos de producción industrial: En entornos industriales, la producción de butixocort propionato sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de grandes reactores y el monitoreo continuo de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se somete a rigurosas medidas de control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: Butixocort propionato experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar las correspondientes cetonas y ácidos carboxílicos.

Reducción: Las reacciones de reducción pueden convertir los grupos cetona en alcoholes.

Sustitución: Los grupos éster pueden sufrir reacciones de sustitución nucleofílica para formar diferentes derivados

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo se utilizan comúnmente.

Reducción: El borohidruro de sodio o el hidruro de aluminio y litio son agentes reductores típicos.

Sustitución: Los nucleófilos como aminas o alcoholes se pueden utilizar en condiciones básicas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de butixocort propionato, como alcoholes, cetonas y ésteres sustituidos .

Aplicaciones Científicas De Investigación

Butixocort propionato ha sido ampliamente estudiado por sus propiedades antiinflamatorias. Se utiliza en varios campos, que incluyen:

Química: Como compuesto modelo para estudiar las reacciones y los mecanismos de los corticosteroides.

Biología: Para investigar los efectos de los glucocorticoides en los procesos celulares y la expresión genética.

Medicina: Para el tratamiento de enfermedades inflamatorias como el asma, la rinitis alérgica y la artritis.

Industria: En la formulación de productos farmacéuticos y como patrón de referencia en el control de calidad

Mecanismo De Acción

Butixocort propionato ejerce sus efectos uniéndose a los receptores de glucocorticoides en el citoplasma. Esta unión conduce a la translocación del complejo receptor-ligando al núcleo, donde interactúa con los elementos de respuesta a los glucocorticoides en el ADN. Esta interacción modula la transcripción de los genes diana, lo que da como resultado efectos antiinflamatorios e inmunosupresores. El compuesto inhibe la producción de citocinas y mediadores proinflamatorios, lo que reduce la inflamación .

Compuestos similares:

Budesonida: Otro glucocorticoide con propiedades antiinflamatorias similares pero perfiles farmacocinéticos diferentes.

Beclometasona dipropionato: Un corticosteroide utilizado para indicaciones similares pero con una vía metabólica diferente.

Fluticasona propionato: Un glucocorticoide ampliamente utilizado con un mecanismo de acción y aplicaciones clínicas distintos

Singularidad: Butixocort propionato es único debido a sus efectos sistémicos mínimos y su potente acción local. A diferencia de otros corticosteroides, tiene un menor impacto en el timo y el peso corporal, lo que lo convierte en una opción más segura para el uso a largo plazo en enfermedades inflamatorias .

Comparación Con Compuestos Similares

Budesonide: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles.

Beclomethasone dipropionate: A corticosteroid used for similar indications but with a different metabolic pathway.

Fluticasone propionate: A widely used glucocorticoid with a distinct mechanism of action and clinical applications

Uniqueness: Butixocort propionate is unique due to its minimal systemic effects and potent local action. Unlike other corticosteroids, it has a lower impact on the thymus and body weight, making it a safer option for long-term use in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.